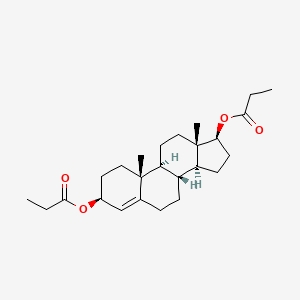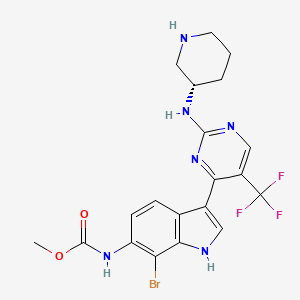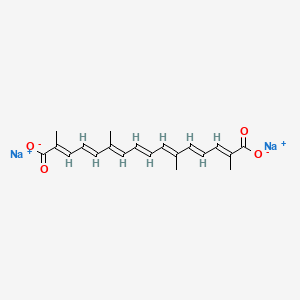
1-(Oxolan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-3-yl)propan-1-ol, also known as 1-(tetrahydrofuran-3-yl)propan-1-ol, is an organic compound with the molecular formula C7H14O2. It is a colorless liquid that is used in various chemical and industrial applications. The compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a propanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(oxolan-3-yl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(oxolan-3-yl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 1-(oxolan-3-yl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: 1-(Oxolan-3-yl)propan-1-one.
Reduction: 1-(Oxolan-3-yl)propan-1-amine.
Substitution: 1-(Oxolan-3-yl)propan-1-chloride or 1-(Oxolan-3-yl)propan-1-bromide.
Scientific Research Applications
1-(Oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites may exert biological effects by modulating enzyme activity, receptor binding, or signal transduction pathways.
Comparison with Similar Compounds
1-(Oxolan-3-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)propan-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
3-(Oxolan-2-yl)propan-1-ol: This compound features a different arrangement of the tetrahydrofuran ring and the propanol group.
1-(Oxolan-3-yl)propan-1-amine: This compound has an amine group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(oxolan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-2-7(8)6-3-4-9-5-6/h6-8H,2-5H2,1H3 |
InChI Key |
BVEPUHBNQBEBAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



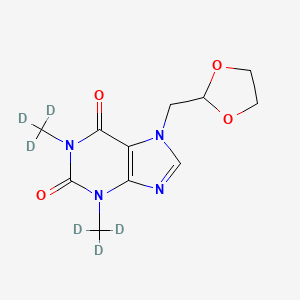

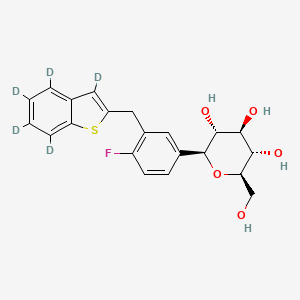
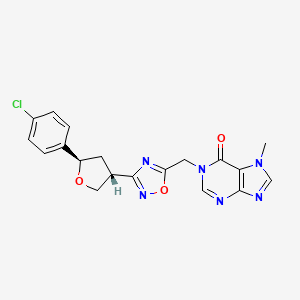
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)


![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
